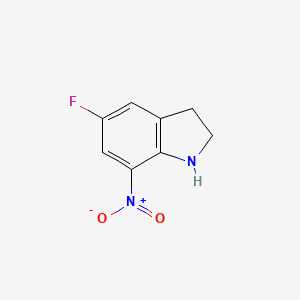
5-Fluoro-7-nitro-indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-7-nitro-indoline, also known as 5-FNIT, is a synthetic organic compound with a variety of applications in the fields of science and medicine. It is a derivative of the indoline moiety, a heterocyclic compound with a five-membered ring structure. 5-FNIT has been used as a fluorescent dye and as a substrate in enzyme assays, as well as in research on the structure and function of proteins. In addition, 5-FNIT has been used to study the mechanism of action of various drugs, including those used to treat cancer.
Wirkmechanismus
The mechanism of action of 5-Fluoro-7-nitro-indoline is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, this compound has been shown to interact with certain proteins, such as thioredoxin and glutathione S-transferase, as well as with certain DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, the compound has been shown to have anti-proliferative and anti-inflammatory effects in vitro and in vivo. In addition, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Fluoro-7-nitro-indoline in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. However, this compound is not soluble in organic solvents, which can limit its use in certain experiments. In addition, this compound is not water-soluble and can be difficult to incorporate into certain systems.
Zukünftige Richtungen
The potential future applications of 5-Fluoro-7-nitro-indoline are numerous. One possible future direction is the use of this compound in the development of new drugs and therapies. In addition, this compound could be used in the study of the structure and function of proteins, as well as in the study of the biochemical and physiological effects of drugs. Furthermore, this compound could be used in the development of novel fluorescent probes for imaging applications. Finally, this compound could be used in the development of new diagnostic and therapeutic strategies for cancer, as well as in the study of the mechanism of action of drugs.
Synthesemethoden
5-Fluoro-7-nitro-indoline can be synthesized in a number of different ways. The most common method involves the reaction of 5-fluoro-7-nitroindole with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of this compound and its dimer, 5,7-dinitroindoline. The dimer can be separated from the this compound by column chromatography. Other methods of synthesis include the reaction of 5-fluoro-7-nitroindole with a Grignard reagent, the reaction of 5-fluoro-7-nitroindole with an aryl halide, and the reaction of 5-fluoro-7-nitroindole with an alkyl halide.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-7-nitro-indoline has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the visualization of cells and tissues, as well as for the detection of specific proteins and enzymes. This compound has also been used in studies of the structure and function of proteins, as well as in research on the mechanism of action of drugs. In addition, this compound has been used to study the structure and function of enzymes, as well as to study the biochemical and physiological effects of drugs.
Eigenschaften
IUPAC Name |
5-fluoro-7-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBZBNKENYUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![t-Butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6298760.png)

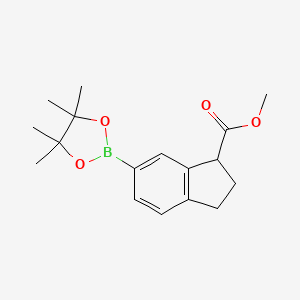
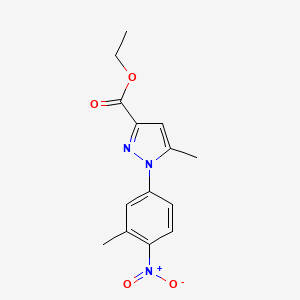
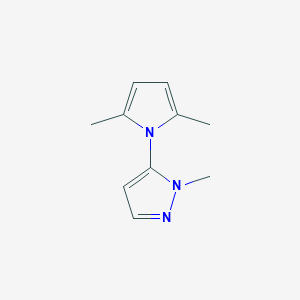

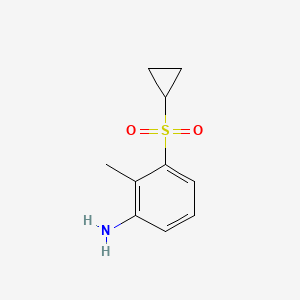
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
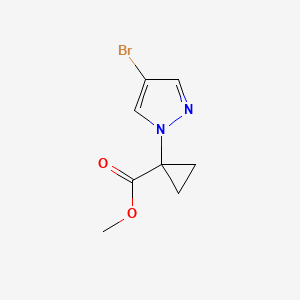

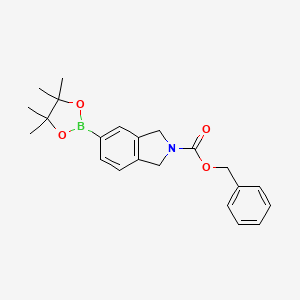
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
